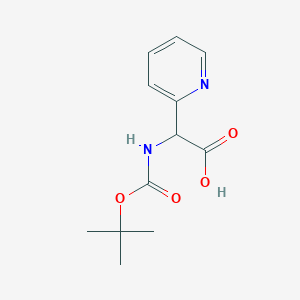

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-2-yl)acetic acid

Description

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-2-yl)acetic acid is a Boc-protected amino acid derivative featuring a pyridin-2-yl substituent. This compound is structurally characterized by:

- A tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the amino functionality.

- A carboxylic acid group, enabling participation in peptide coupling reactions or salt formation.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-4-5-7-13-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSQZYHLHUXAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679422 | |

| Record name | [(tert-Butoxycarbonyl)amino](pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380610-57-1 | |

| Record name | [(tert-Butoxycarbonyl)amino](pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in drug development.

Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The Boc group serves as a protecting group, preventing unwanted reactions at the amino group during synthesis. The pyridin-2-yl group can interact with biological targets, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key analogs and their substituent-driven differences:

Key Research Findings

Pyridin-2-yl vs. Pyridin-3-yl Derivatives

- Electronic Effects: The position of the pyridine nitrogen (2- vs. 3-) alters electronic distribution.

- Synthetic Utility: Pyridin-3-yl analogs (e.g., 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid) are documented in peptide nucleic acid (PNA) synthesis, suggesting that pyridin-2-yl variants could similarly serve as chiral auxiliaries or intermediates in nucleic acid recognition systems .

Heterocyclic vs. Aliphatic Substituents

- Thiazol-4-yl Analogs: The thiazole ring in 2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid introduces sulfur-based polarity and π-stacking capability, making it suitable for designing kinase inhibitors or antimicrobial agents .

- 4,4-Difluorocyclohexyl Analogs: The difluorocyclohexyl group in 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid increases lipophilicity (predicted logP ~2.1) and metabolic stability, traits valuable in CNS-targeting drug candidates .

Functional Group Modifications

- Ester Derivatives: Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate demonstrates how esterification of the carboxylic acid group enhances solubility in organic solvents (e.g., chloroform, DMSO), facilitating purification and coupling reactions .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(pyridin-2-yl)acetic acid, often abbreviated as Boc-Pyr-Ac, is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological interactions. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring, contributing to its stability and reactivity. The molecular formula is , and it has been characterized for its potential as a bioactive molecule.

The biological activity of Boc-Pyr-Ac is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group can be selectively removed under mild conditions, revealing the active amine that participates in biochemical pathways. This property makes it suitable for designing enzyme inhibitors or as a building block for more complex bioactive molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of Boc-Pyr-Ac exhibit antimicrobial properties. For instance, compounds derived from similar structures have shown effective inhibition against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimal cytotoxicity towards mammalian cells .

| Compound | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|

| Boc-Pyr-Ac Derivative 1 | Staphylococcus aureus | 4-8 | Effective against resistant strains |

| Boc-Pyr-Ac Derivative 2 | Mycobacterium abscessus | 0.5-1.0 | Potent against clinical variants |

Enzyme Inhibition

Boc-Pyr-Ac has been explored for its potential as an inhibitor of specific enzymes involved in critical biological processes. For example, studies have identified it as a moderate inhibitor of Trypanosoma brucei methionyl-tRNA synthetase, which is crucial for the survival of the parasite responsible for human African trypanosomiasis . The compound demonstrated an EC50 value in the low nanomolar range, indicating potent activity.

Case Study 1: Trypanosoma brucei Methionyl-tRNA Synthetase Inhibition

A study optimized a lead compound targeting T. brucei methionyl-tRNA synthetase using structure-guided design. The optimized derivatives exhibited significant growth inhibition in vitro with low toxicity to mammalian cells. Notably, one derivative showed an EC50 value of 22 nM, highlighting the potential of Boc-Pyr-Ac derivatives in treating this disease .

Case Study 2: Anticancer Activity

In another investigation, derivatives of Boc-Pyr-Ac were tested against various cancer cell lines. One compound exhibited selective cytotoxicity towards triple-negative breast cancer (TNBC) cells with an IC50 value significantly lower than that observed in non-cancerous cells, suggesting a favorable therapeutic window .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Boc-Pyr-Ac Derivative | MDA-MB-231 (TNBC) | 0.126 | 20-fold higher than MCF10A |

Pharmacokinetics

Pharmacokinetic studies have shown that Boc-Pyr-Ac derivatives possess favorable absorption and distribution characteristics. For instance, one study noted a brain/plasma ratio indicating good central nervous system penetration, which is crucial for treating neurological diseases .

Preparation Methods

Starting Materials and Reagents

- Pyridin-2-yl substituted starting material or pyridine derivatives.

- Glycine or glycine derivatives as the backbone.

- Di-tert-butyl dicarbonate (Boc2O) for Boc protection.

- Suitable solvents such as dichloromethane, ethyl acetate, or hexanes.

- Bases such as triethylamine or sodium bicarbonate to facilitate protection.

- Chromatographic materials for purification.

Stepwise Synthetic Procedure

Step 1: Formation of the Pyridin-2-ylglycine Intermediate

- The pyridin-2-yl substituent is introduced at the alpha carbon through nucleophilic substitution or metal-catalyzed coupling reactions.

- For example, a metal-catalyzed cross-coupling reaction can be employed where a glycine derivative is coupled with a pyridin-2-yl halide or triflate under mild conditions.

Step 2: Boc Protection of the Amino Group

- The amino group of the pyridin-2-ylglycine intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- Typical conditions involve stirring the intermediate with Boc2O and triethylamine in dichloromethane at room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Purification

- The crude product is purified by flash chromatography using gradients of ethyl acetate in hexanes.

- Yields reported in similar procedures range from 40% to 65%, depending on the substrate and conditions.

Analytical Data Supporting the Preparation

The successful preparation of this compound is confirmed by spectroscopic and chromatographic techniques:

| Analysis Technique | Details and Findings |

|---|---|

| 1H NMR (400 MHz, CDCl3) | Characteristic signals include aromatic protons of pyridine (δ 7.2–8.5 ppm), Boc tert-butyl singlet (~1.45 ppm), and alpha proton near 4.3 ppm. |

| 13C NMR (101 MHz, CDCl3) | Signals consistent with Boc carbonyl (~155 ppm), aromatic carbons (120–150 ppm), and aliphatic carbons (28–80 ppm). |

| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the expected molecular weight confirms the compound identity. |

| Chromatography | Purification by flash chromatography using 0–60% ethyl acetate in hexanes yields a yellow solid product with high purity. |

Stock Solution Preparation and Formulation Notes

For biological or further synthetic applications, stock solutions of the compound are prepared with precise molarity calculations. A typical preparation table is as follows:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.964 | 0.7928 | 0.3964 |

| 5 mg | 19.82 | 3.964 | 1.982 |

| 10 mg | 39.64 | 7.928 | 3.964 |

- Preparation involves dissolving the compound in DMSO or other suitable solvents.

- For in vivo formulations, sequential addition of co-solvents such as PEG300, Tween 80, and water is recommended with mixing and clarification steps to ensure solution clarity.

Research Findings and Methodological Insights

- The Boc protection method is well-established, offering high selectivity and stability under a variety of reaction conditions.

- The pyridin-2-yl substituent introduction is often achieved via metal-catalyzed coupling reactions, which provide good yields and functional group tolerance.

- Purification by flash chromatography is effective, with eluent gradients optimized for compound polarity.

- Analytical data confirm the structural integrity and purity of the synthesized compound.

- Preparation methods are compatible with downstream applications such as peptide synthesis or incorporation into more complex molecules.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridin-2-yl substitution | Metal-catalyzed coupling | 40–65 | Depends on catalyst and substrate |

| Boc protection | Di-tert-butyl dicarbonate, base | High | Room temperature, mild conditions |

| Purification | Flash chromatography (EtOAc/hexanes) | 40–65 | Gradient elution for optimal separation |

| Analytical confirmation | NMR, MS, TLC | — | Confirms structure and purity |

Q & A

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-2-yl)acetic acid?

The synthesis typically involves multi-step reactions:

- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) to prevent undesired side reactions .

- Pyridinyl-Acetic Acid Coupling : A pyridin-2-yl group is introduced via nucleophilic substitution or coupling reactions, often employing coupling agents like DCC or EDCI .

- Deprotection and Purification : Acidic or enzymatic deprotection of the Boc group, followed by purification via column chromatography or preparative HPLC to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H and 13C NMR to confirm structural integrity, with pyridin-2-yl protons typically appearing as distinct aromatic signals (δ 7.2–8.6 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~280.31 g/mol for C₁₃H₂₀N₂O₄) and isotopic patterns .

- HPLC : For purity assessment (>95% is standard for research-grade material) .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis?

- Chiral Catalysts : Use enantioselective catalysts (e.g., L-proline derivatives) to control the α-carbon configuration .

- Chiral Auxiliaries : Incorporate chiral ligands or protective groups (e.g., Fmoc or BINOL-based auxiliaries) to direct stereochemistry .

- Post-Synthesis Analysis : Validate stereopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What methodologies resolve contradictions in reported biological activity data?

- Target Validation : Reassess interactions with molecular targets (e.g., kinases or GPCRs) using orthogonal assays (SPR, ITC) .

- Stereochemical Impact : Compare activities of enantiomers (R/S configurations) to isolate stereospecific effects .

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and rationalize discrepancies .

Q. How can synthetic modifications enhance solubility or stability?

- Esterification : Convert the carboxylic acid to methyl/ethyl esters for improved lipid solubility (e.g., Ethyl 2-(6-Boc-amino-pyridin-2-yl)acetate) .

- Salt Formation : Prepare hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

- Protective Group Strategies : Use acid-labile groups (Boc) for controlled stability in physiological conditions .

Q. What are optimal storage conditions to prevent degradation?

Q. How to troubleshoot low yields in coupling reactions involving pyridinyl groups?

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .

- Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields via controlled microwave heating .

Data Interpretation and Validation

Q. How to distinguish between Boc-protected and deprotected forms analytically?

- FT-IR Spectroscopy : Detect Boc carbonyl stretches (~1680–1720 cm⁻¹) .

- TLC Monitoring : Use ninhydrin staining to track deprotection (Boc removal reveals free amine) .

Q. What strategies validate the compound’s role in peptide mimetics or prodrug design?

- Conjugation Studies : Attach to peptide backbones via EDC/NHS chemistry and validate via MALDI-TOF .

- In Vitro Release Assays : Monitor Boc cleavage kinetics under physiological pH using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.